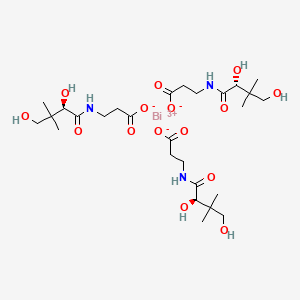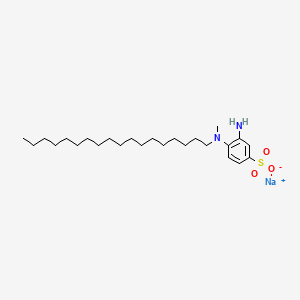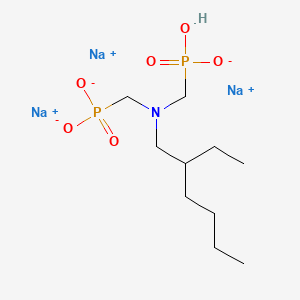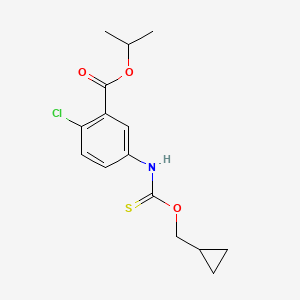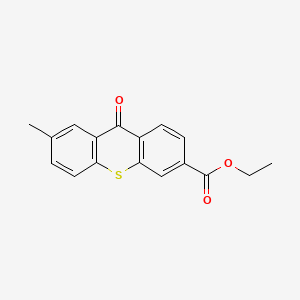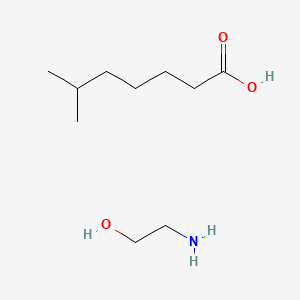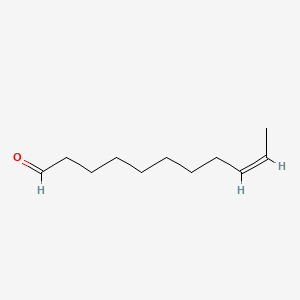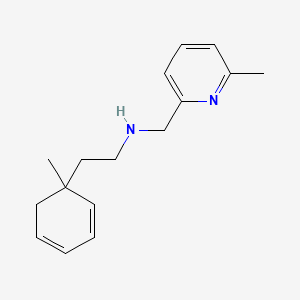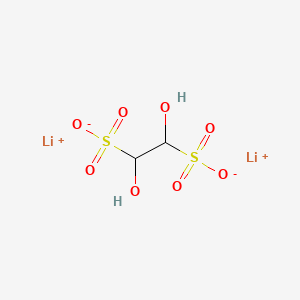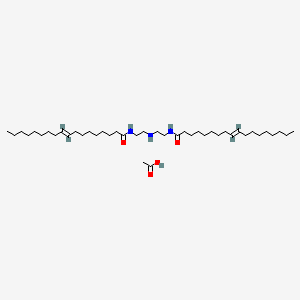
N,N'-(Iminodiethylene)bis(octadec-9-enamide) monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate is a chemical compound with the molecular formula C42H81N3O4 and a molecular weight of 692.13 g/mol . This compound is known for its unique structure, which includes long hydrocarbon chains and an amide group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate typically involves the reaction of octadec-9-enoic acid with iminodiethyleneamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of lubricants, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit certain enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Iminodiethylene)bis(octadec-9-enamide)
- N,N’-(Iminodiethylene)bis(octadec-9-enamide) diacetate
Uniqueness
N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate is unique due to its specific molecular structure, which includes a monoacetate group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propiedades
Número CAS |
93918-61-7 |
|---|---|
Fórmula molecular |
C40H77N3O2.C2H4O2 C42H81N3O4 |
Peso molecular |
692.1 g/mol |
Nombre IUPAC |
acetic acid;(E)-N-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C40H77N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,41H,3-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b19-17+,20-18+; |
Clave InChI |
GIIYCLVXZVSOBO-ZGWGUCJNSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



